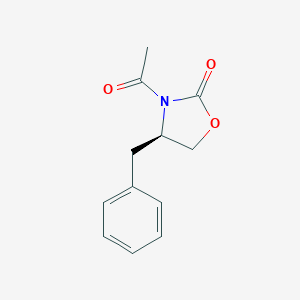
5-nitro-1,10-phenanthroline-2,9-dicarboxylic Acid
Overview
Description
5-Nitro-1,10-phenanthroline-2,9-dicarboxylic acid is a heterocyclic organic compound with the molecular formula C({14})H({7})N({3})O({6}). It is a derivative of 1,10-phenanthroline, featuring nitro and carboxylic acid functional groups. This compound is notable for its applications in coordination chemistry, where it acts as a ligand, and in various scientific research fields due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 5-nitro-1,10-phenanthroline-2,9-dicarboxylic acid (5NP) is Mycobacterium tuberculosis . This bacterium is the causative agent of tuberculosis, a major global health concern .
Mode of Action
5NP exhibits a dual mechanism of action against Mycobacterium tuberculosis. Firstly, it is activated in an F420-dependent manner , resulting in the formation of 1,10-phenanthroline and 1,10-phenanthrolin-5-amine as major metabolites in bacteria . Secondly, 5NP also kills naturally resistant intracellular bacteria by inducing autophagy in macrophages .
Biochemical Pathways
It is known that 5np is activated in an f420-dependent manner . This suggests that it may interfere with the F420-dependent redox reactions in the bacterium. Additionally, 5NP induces autophagy in macrophages , which could affect various cellular processes including protein degradation and immune response.
Pharmacokinetics
The fact that 5np can kill intracellular bacteria suggests that it is able to penetrate cell membranes
Result of Action
The action of 5NP results in the death of Mycobacterium tuberculosis, both extracellular and intracellular . This is achieved through the generation of toxic metabolites and the induction of autophagy in host cells .
Action Environment
The efficacy and stability of 5NP could be influenced by various environmental factors. For instance, the presence of F420, a cofactor found in certain bacteria including Mycobacterium tuberculosis, is necessary for the activation of 5NP . Additionally, the intracellular environment of macrophages, where 5NP induces autophagy, could also influence its action . .
Biochemical Analysis
Biochemical Properties
It is known that the compound can act as a mediator of glucose oxidase (GOX), which suggests that it may interact with this enzyme .
Cellular Effects
It has been suggested that the compound may have antituberculous activity, indicating that it could influence cell function .
Molecular Mechanism
It is known that the compound is activated in an F420-dependent manner, resulting in the formation of 1,10-phenanthroline and 1,10-phenanthrolin-5-amine as major metabolites in bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-1,10-phenanthroline-2,9-dicarboxylic acid typically involves the nitration of 1,10-phenanthroline-2,9-dicarboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5-position of the phenanthroline ring.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring stringent quality control measures.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.
Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The carboxylic acid groups can participate in esterification reactions with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Alcohols with sulfuric acid as a catalyst for esterification.
Major Products:
Reduction: 5-amino-1,10-phenanthroline-2,9-dicarboxylic acid.
Esterification: Methyl or ethyl esters of this compound.
Scientific Research Applications
5-Nitro-1,10-phenanthroline-2,9-dicarboxylic acid is widely used in scientific research due to its ability to form stable complexes with metal ions. Its applications include:
Chemistry: As a ligand in coordination chemistry to study metal-ligand interactions and to synthesize metal complexes with potential catalytic properties.
Biology: In biochemical assays to detect and quantify metal ions in biological samples.
Medicine: Potential use in the development of metal-based drugs and diagnostic agents.
Industry: Utilized in the development of sensors and materials for detecting metal ions in environmental samples.
Comparison with Similar Compounds
1,10-Phenanthroline: Lacks the nitro and carboxylic acid groups, making it less versatile in forming metal complexes.
2,9-Dimethyl-1,10-phenanthroline: Substituted with methyl groups instead of nitro and carboxylic acid groups, affecting its binding properties.
5-Amino-1,10-phenanthroline-2,9-dicarboxylic acid: The amino group provides different reactivity compared to the nitro group.
Uniqueness: 5-Nitro-1,10-phenanthroline-2,9-dicarboxylic acid is unique due to the presence of both nitro and carboxylic acid groups, which enhance its ability to form stable and diverse metal complexes. This makes it particularly valuable in applications requiring strong and specific metal ion binding.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
5-nitro-1,10-phenanthroline-2,9-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7N3O6/c18-13(19)8-3-1-6-5-10(17(22)23)7-2-4-9(14(20)21)16-12(7)11(6)15-8/h1-5H,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQXNUFLUBLEIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C3C(=C(C=C21)[N+](=O)[O-])C=CC(=N3)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428798 | |
| Record name | 5-nitro-1,10-phenanthroline-2,9-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164394-23-4 | |
| Record name | 5-nitro-1,10-phenanthroline-2,9-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


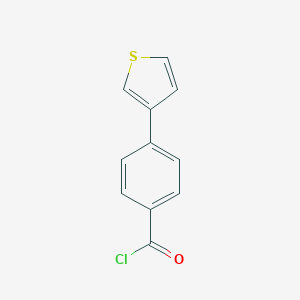
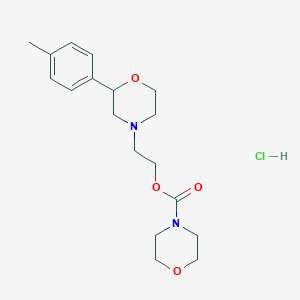
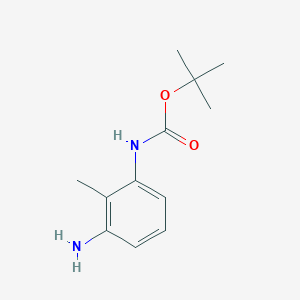

![(1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid](/img/structure/B68690.png)

![4-[[5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]diazenyl]-N,N-dimethylaniline](/img/structure/B68692.png)
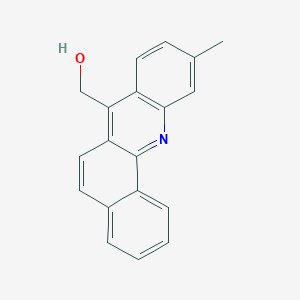
![Propanedinitrile, [(4-methyl-1-piperazinyl)methylene]-(9CI)](/img/structure/B68696.png)

